molecular formula C12H16O B14614236 5,5-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepine CAS No. 60326-61-6

5,5-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepine

Cat. No.: B14614236
CAS No.: 60326-61-6
M. Wt: 176.25 g/mol
InChI Key: HBWFATVIUBLIDD-UHFFFAOYSA-N
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Description

5,5-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepine is an organic compound with the molecular formula C12H16O It belongs to the class of benzoxepines, which are heterocyclic compounds containing a benzene ring fused to an oxepine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5,5-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepine can be achieved through several methods. One common approach involves the cyclization of substituted isoindole derivatives. For instance, the cyclization of ortho-hydroxyacetophenone with N-benzylpiperidone under acidic conditions can yield the desired benzoxepine scaffold . Another method includes the esterification of biologically active salicylanilides with N-protected amino acids .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of microwave heating has been explored to enhance reaction rates and improve efficiency .

Chemical Reactions Analysis

Types of Reactions

5,5-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides under controlled conditions.

    Reduction: Reduction reactions can convert it into more saturated derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and halogenating agents for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzoxepine oxides, while substitution reactions can introduce halogen, alkyl, or aryl groups into the benzoxepine ring .

Mechanism of Action

The mechanism of action of 5,5-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepine involves its interaction with specific molecular targets and pathways. For instance, its derivatives have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis. This effect is mediated through the modulation of key signaling pathways involved in cell proliferation and survival .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5,5-Dimethyl-2,3,4,5-tetrahydro-1-benzoxepine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the dimethyl groups at the 5-position enhances its stability and reactivity compared to its unsubstituted counterparts .

Properties

CAS No.

60326-61-6

Molecular Formula

C12H16O

Molecular Weight

176.25 g/mol

IUPAC Name

5,5-dimethyl-3,4-dihydro-2H-1-benzoxepine

InChI

InChI=1S/C12H16O/c1-12(2)8-5-9-13-11-7-4-3-6-10(11)12/h3-4,6-7H,5,8-9H2,1-2H3

InChI Key

HBWFATVIUBLIDD-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCOC2=CC=CC=C21)C

Origin of Product

United States

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